(3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine hydrochloride
Description
“(3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine hydrochloride” is a secondary amine hydrochloride derivative featuring a 3-methoxybenzyl group and a branched 2-methoxy-1-methylethyl substituent. Secondary amines of this type are often synthesized via alkylation or reductive amination reactions involving methoxy-substituted benzyl halides and appropriately functionalized amines, followed by hydrochloride salt formation for stabilization .
The compound’s methoxy groups enhance lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Such derivatives are frequently explored as ligands for neurotransmitter receptors (e.g., serotonin receptors) or as directing groups in metal-catalyzed reactions .
Properties
IUPAC Name |
1-methoxy-N-[(3-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-10(9-14-2)13-8-11-5-4-6-12(7-11)15-3;/h4-7,10,13H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTGJPPOMVQMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-40-8 | |
| Record name | Benzenemethanamine, 3-methoxy-N-(2-methoxy-1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
(3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Pharmacological Relevance
- The 3-methoxybenzyl moiety in the target compound and its analogs (e.g., ) is critical for receptor binding in serotonergic systems. Replacement with a 2-methylbenzyl group (as in ) may reduce affinity due to steric or electronic differences.
- The branched methoxyethyl side chain in the target compound likely enhances solubility compared to purely aromatic analogs (e.g., imidazole derivatives in ), which could improve bioavailability .
Biological Activity
(3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine hydrochloride is a compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of methoxy and benzyl groups, which may influence its interaction with biological targets. The chemical formula can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 244.73 g/mol
The biological activity of (3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine hydrochloride is primarily attributed to its interactions with specific receptors and enzymes:
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and neurochemical pathways.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which can affect metabolic processes and cellular signaling pathways.
Biological Activity
Research indicates that (3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, possibly through modulation of oxidative stress pathways.
- Antidepressant-like Effects : Some studies have indicated that it may exhibit antidepressant-like effects in animal models, suggesting a potential application in treating mood disorders.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Chinese Academy of Sciences explored the antimicrobial effects of (3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine hydrochloride against various pathogens. The compound demonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Neuroprotective Properties
In a neuroprotection study published in Neuroscience Letters, the compound was tested in vitro for its ability to mitigate oxidative damage in neuronal cells exposed to hydrogen peroxide. Results indicated a marked decrease in cell death, suggesting potential therapeutic applications for neurodegenerative diseases.
Q & A
What are the recommended synthetic routes for preparing (3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine hydrochloride, and what reaction conditions optimize yield and purity?
Basic Research Question
Synthesis typically involves multi-step reactions. One approach starts with alkylation of 3-methoxybenzyl chloride with 2-methoxy-1-methylethylamine under anhydrous conditions, followed by HCl salt formation in ethanol . Alternative methods include reductive amination using sodium cyanoborohydride in methanol at controlled pH . Key parameters for optimization:
- Temperature control (0–5°C for exothermic steps)
- Stoichiometric ratios (1.2:1 amine:alkylating agent)
- Polar solvents (ethanol or methanol) for salt precipitation
Yields of 75–85% are achievable with rigorous drying of intermediates .
What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Basic Research Question
Essential techniques include:
- 1H/13C NMR : Detects ammonium proton signals (δ 8–10 ppm) and verifies methoxy group integration .
- HPLC-UV (λ = 254 nm): Confirms purity >98% with retention time consistency (±0.1 min) .
- Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .
- Karl Fischer Titration : Ensures residual water content <0.5% for stability .
How can researchers resolve contradictory data regarding the compound’s stability under different storage conditions?
Advanced Research Question
Systematic stability studies should follow ICH guidelines:
- Thermal Stress : 40°C/75% RH for 3 months
- Photolytic Testing : 1.2 million lux hours
- Hydrolytic Evaluation : pH 1–9 buffers at 60°C
Quantify degradation via HPLC (e.g., free amine formation at tR = 8.2 min) . Contradictions may arise from residual solvents (e.g., ethanol vs. acetonitrile), requiring batch-specific GC-MS analysis .
What experimental strategies are recommended for investigating its potential as a serotonin receptor modulator?
Advanced Research Question
A three-phase approach is advised:
Radioligand Binding Assays : Use [3H]LSD on 5-HT2A-transfected HEK293 cells (Scatchard analysis for Kd) .
Functional Profiling : Compare β-arrestin recruitment (BRET) vs. Gq activation (calcium flux) to detect biased agonism .
In Vivo Microdialysis : Measure extracellular serotonin in rodent prefrontal cortex after 0.3–3 mg/kg i.p. administration .
Dose-response discrepancies may reflect BBB penetration limits, requiring logP determination via shake-flask .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Mandatory protocols include:
- PPE : Nitrile gloves (≥8 mil), ANSI Z87.1 goggles, and Type IIR masks .
- Ventilation : Fume hoods with ≥100 fpm face velocity .
- Emergency Procedures :
- Ocular exposure: 15-min saline irrigation
- Skin contact: 1% acetic acid wash
- Storage : Amber glass under nitrogen at 2–8°C, segregated from oxidizers (>5 m distance) .
How can computational methods enhance structure-activity relationship (SAR) studies?
Advanced Research Question
Key computational strategies:
- Molecular Dynamics (AMBER) : Analyze binding mode stability in 5-HT2A homology models (RMSD <2.0 Å over 100 ns) .
- CoMFA : Quantify steric/electrostatic contributions using 30+ analogs (q² >0.6, r² >0.9) .
- Docking Validation : Site-directed mutagenesis (e.g., D155A mutants showing 100-fold affinity loss) confirms predictions .
What solvent systems optimize recrystallization for pharmaceutical-grade purity?
Basic Research Question
Recommended systems:
- Ternary Mixture : Ethanol (95%, 50 mL/g) + diethyl ether (3:1 v/v) + 0.1% HCl (aq) .
- Alternative : Acetonitrile/water (7:3) with 0.5% activated charcoal to reduce impurities .
Crystallize via slow cooling (2°C/min from reflux to 4°C) and monitor morphology with hot-stage microscopy .
How to differentiate direct enzyme inhibition from allosteric modulation?
Advanced Research Question
Experimental design:
- Kinetic Analysis : Lineweaver-Burk plots for competitive inhibition (↑ Km, unchanged Vmax) vs. allosteric effects (non-linear Dixon plots) .
- Fluorescence Anisotropy : Detect conformational changes (Δr >0.05) with 10–1000 nM compound .
- Surface Plasmon Resonance (SPR) : Measure binding stoichiometry (n = 1.0±0.2) and kon/off rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
